(3R,4S,5S)-4-[[(2S)-1-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-3-methoxy-5-methylheptanoic acid
CAS No.:
Cat. No.: VC20527767
Molecular Formula: C36H51N3O7
Molecular Weight: 637.8 g/mol
* For research use only. Not for human or veterinary use.
![(3R,4S,5S)-4-[[(2S)-1-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-3-methoxy-5-methylheptanoic acid -](/images/structure/VC20527767.png)
Specification
Molecular Formula | C36H51N3O7 |
---|---|
Molecular Weight | 637.8 g/mol |
IUPAC Name | (3R,4S,5S)-4-[[(2S)-1-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-3-methoxy-5-methylheptanoic acid |
Standard InChI | InChI=1S/C36H51N3O7/c1-10-23(6)33(29(45-9)19-30(40)41)38(7)31(21(2)3)34(42)37-35(43)32(22(4)5)39(8)36(44)46-20-28-26-17-13-11-15-24(26)25-16-12-14-18-27(25)28/h11-18,21-23,28-29,31-33H,10,19-20H2,1-9H3,(H,40,41)(H,37,42,43)/t23-,29+,31-,32-,33-/m0/s1 |
Standard InChI Key | JDMOCVJBADMSJP-FCUBIXSHSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H]([C@@H](CC(=O)O)OC)N(C)[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CCC(C)C(C(CC(=O)O)OC)N(C)C(C(C)C)C(=O)NC(=O)C(C(C)C)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s backbone consists of a heptanoic acid chain substituted with methoxy, methyl, and methylamino groups at positions 3, 5, and 4, respectively. The (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl segment introduces a fluorenylmethoxycarbonyl (Fmoc) group, a widely utilized protecting moiety in peptide chemistry . This group shields primary amines during solid-phase synthesis, preventing undesired side reactions while permitting selective deprotection under basic conditions .
The stereochemical configuration—(3R,4S,5S) and (2S)—ensures spatial orientation critical for molecular recognition. Chiral centers at positions 2, 3, 4, and 5 influence the compound’s three-dimensional conformation, which is pivotal for its interactions with enzymatic systems or biological targets . For instance, the (3R) configuration may enhance stability by minimizing steric hindrance, while the (4S,5S) arrangement could facilitate hydrogen bonding with proteolytic enzymes.
Synthetic Strategies and Challenges
Stepwise Assembly
Synthesis of this compound likely follows a multi-step approach, leveraging Fmoc-based protection schemes common in peptide chemistry :
-
Core Heptanoic Acid Preparation: The heptanoic acid backbone is functionalized with methyl and methoxy groups via alkylation or Mitsunobu reactions, ensuring stereochemical fidelity.
-
Fmoc Protection: The (2S)-2-amino-3-methylbutanoyl segment is coupled to the Fmoc group using carbodiimide-based activators like HBTU or DCC .
-
Iterative Coupling: The methylamino and methyl groups are introduced through nucleophilic substitution or reductive amination, with careful monitoring of reaction conditions to preserve chirality.
Key Challenges
-
Stereochemical Control: Maintaining configuration at four chiral centers demands chiral auxiliaries or asymmetric catalysis.
-
Functional Group Compatibility: The Fmoc group’s sensitivity to bases necessitates mild deprotection conditions, such as piperidine in DMF .
-
Purification: High-performance liquid chromatography (HPLC) or recrystallization is essential to isolate the target compound from diastereomeric byproducts.
Biological Activity and Mechanistic Insights
Hypothesized Mechanisms
While direct studies on this compound are lacking, structurally related Fmoc-protected molecules exhibit:
-
Antimicrobial Effects: Disruption of bacterial cell membranes via hydrophobic interactions .
-
Anticancer Activity: Inhibition of tubulin polymerization or DNA topoisomerases .
-
Immunomodulation: Activation of Toll-like receptors (TLRs) in adjuvant formulations .
In Silico Predictions
Molecular docking simulations suggest the compound’s methoxy group forms hydrogen bonds with protease active sites (e.g., HIV-1 protease), while the Fmoc moiety engages in π-π stacking with aromatic residues . Such interactions could position it as a protease inhibitor lead compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume